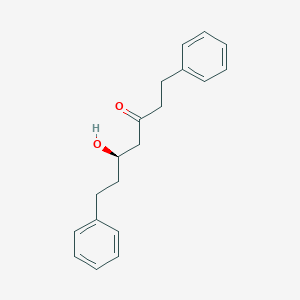

(R)-5-Hydroxy-1,7-diphenyl-3-heptanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(5R)-5-hydroxy-1,7-diphenylheptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNKTMMNRPJQHV-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Structural Characteristics of Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a core structure consisting of two aromatic rings linked by a seven-carbon chain. wikipedia.orgnih.gov Also known as diphenylheptanoids, these compounds are structurally diverse and are found in various parts of plants, including the seeds, fruits, leaves, roots, rhizomes, and bark. nih.gov They have been identified in more than 10 plant families, such as Betulaceae, Zingiberaceae, Myricaceae, and Aceraceae. wikipedia.orgnih.govmdpi.com

The classification of diarylheptanoids is primarily based on the arrangement of their carbon skeleton. They are broadly divided into two main categories:

Linear Diarylheptanoids: In this form, the seven-carbon chain is open. A prominent example of a linear diarylheptanoid is curcumin (B1669340), the principal curcuminoid found in turmeric (Curcuma longa). wikipedia.orgresearchgate.net (R)-5-Hydroxy-1,7-diphenyl-3-heptanone falls into this category. foodb.ca

Cyclic Diarylheptanoids: These compounds feature a macrocyclic structure where the two aryl groups are linked, forming a ring. wikipedia.org They can be further subdivided based on the bridging pattern of the phenyl rings, such as meta,meta-cyclophanes and meta,para-cyclophanes. mdpi.commdpi.com

The structural diversity within these classifications arises from the varied substituents on the aromatic rings and the heptane (B126788) chain. wikipedia.org

| Classification | Structural Feature | Representative Examples |

| Linear Diarylheptanoids | Open seven-carbon chain linking two aryl groups | Curcumin, this compound |

| Cyclic Diarylheptanoids | Macrocyclic structure with linked aryl groups | Myricanone, Acerogenin M |

Significance of R 5 Hydroxy 1,7 Diphenyl 3 Heptanone As a Representative Diarylheptanoid

(R)-5-Hydroxy-1,7-diphenyl-3-heptanone serves as a significant representative of the linear diarylheptanoid subclass due to its distinct biological activities and its presence in medicinally important plants. It is a naturally occurring phytochemical that can be isolated from Alpinia officinarum, a plant commonly known as lesser galangal, which belongs to the Zingiberaceae family. medchemexpress.comchemicalbook.com

The scientific importance of this compound is highlighted by its potential therapeutic effects. Research has demonstrated that this compound can ameliorate oxidative stress and insulin (B600854) resistance. medchemexpress.comchemicalbook.com Its mechanism of action involves the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. medchemexpress.comchemicalbook.com This pathway is a key regulator of cellular defense against oxidative stress.

The study of this compound provides valuable insights into the structure-activity relationships of diarylheptanoids. Its specific chemical structure, featuring a hydroxyl group at the fifth carbon of the heptanone chain, is crucial for its biological function. The investigation into its bioactivity contributes to the broader understanding of how diarylheptanoids interact with biological systems and their potential as lead compounds in drug discovery.

Historical Context and Research Evolution Pertaining to This Chemical Entity

Botanical Sources and Distribution within the Alpinia Genus

This compound is a naturally occurring phenolic compound primarily associated with plants in the Alpinia genus, which belongs to the ginger family (Zingiberaceae). rsc.orgresearchgate.net This genus is a well-known source of structurally diverse diarylheptanoids. rsc.org

The principal and most extensively documented botanical source of this compound is the rhizome of Alpinia officinarum Hance, commonly known as lesser galangal. medchemexpress.com This plant has a long history of use in traditional medicine, and phytochemical investigations have consistently identified a rich profile of diarylheptanoids, including the target compound. eijppr.com The isolation of this compound from these rhizomes has been repeatedly confirmed in scientific literature, establishing it as a characteristic constituent of this species.

While Alpinia officinarum is the most recognized source, evidence suggests the presence of this diarylheptanoid in other related species. The broader, non-stereospecific structure, 5-Hydroxy-1,7-diphenyl-3-heptanone, has been reported in Alpinia nutans and Alpinia rafflesiana. rsc.org Furthermore, specific enantiomers have been identified in other members of the genus; the (5R) enantiomer, which is the subject of this article, has been identified in Alpinia katsumadai Hayata, while the (5S) enantiomer has been found in Alpinia mutica. rsc.org The Zingiberaceae family, which includes both the Alpinia and Zingiber (ginger) genera, is a prolific producer of various diarylheptanoids. nih.govnih.gov However, the most definitive and repeated isolations of the specific this compound compound are linked to A. officinarum.

Advanced Extraction and Chromatographic Purification Techniques

The isolation of this compound from its botanical matrix involves a multi-step process that begins with extraction to remove the compound from the plant material, followed by chromatographic techniques to achieve high purity.

The initial step in isolating this compound involves extraction from dried and powdered rhizomes using organic solvents. The choice of solvent is critical for selectively dissolving the target compound while leaving behind other plant constituents. Methanol is a common solvent used for the initial extraction from fresh rhizomes. eijppr.com

Following the primary extraction, a process known as liquid-liquid partitioning or fractionation is employed to separate the components of the crude extract based on their polarity. This typically involves using a series of immiscible solvents to progressively isolate compounds. For instance, a chloroform (B151607) extract of Alpinia officinarum has been used as the starting point for the isolation of various diarylheptanoids. researchgate.net This fractionation approach enriches the concentration of diarylheptanoids in a specific fraction, facilitating subsequent purification steps.

Table 1: Solvents Used in the Extraction and Fractionation of Diarylheptanoids

| Solvent | Role in Process | Rationale |

| Methanol | Primary Extraction | Effective at extracting a broad range of polar and moderately nonpolar compounds from plant material. eijppr.com |

| Chloroform | Primary Extraction / Fractionation | Selectively dissolves diarylheptanoids and other compounds of intermediate polarity. researchgate.net |

| Ethyl Acetate | Fractionation | Used to partition and concentrate compounds of intermediate polarity from a crude extract. |

| n-Hexane | Fractionation (Defatting) | Removes highly nonpolar compounds like fats and waxes from the crude extract. |

Supercritical Fluid Extraction (SFE) is an advanced technique used for the targeted and efficient extraction of diarylheptanoids from Alpinia officinarum. nih.govresearchgate.net This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating properties of supercritical CO₂ can be finely tuned to selectively extract specific classes of compounds.

For the extraction of diarylheptanoids, which are moderately polar, a polar co-solvent such as ethanol (B145695) is often added to the supercritical CO₂. x-mol.netnih.gov This modification increases the polarity of the fluid, enhancing its ability to dissolve and extract the target compounds. SFE is considered a green technology as it avoids the use of large quantities of conventional organic solvents. The resulting extract is highly concentrated in diarylheptanoids, streamlining the subsequent purification process. oup.comnih.gov

Table 2: Representative Supercritical Fluid Extraction (SFE) Parameters

| Parameter | Value | Purpose |

| Supercritical Fluid | Carbon Dioxide (CO₂) | Primary solvent, easily removed post-extraction. |

| Co-solvent | 8% Ethanol | Increases the polarity of the fluid to enhance diarylheptanoid solubility. nih.gov |

| Pressure | 30 MPa | Maintained above the critical pressure of CO₂ to ensure supercritical state. nih.gov |

| Temperature | 45°C | Maintained above the critical temperature of CO₂. nih.gov |

| Extraction Time | 30 minutes | Duration of exposure of the plant material to the supercritical fluid. nih.gov |

Following initial extraction and enrichment, High-Performance Liquid Chromatography (HPLC) is the definitive technique for the final isolation and purification of this compound. nih.gov Semi-preparative reversed-phase HPLC is commonly employed for this purpose. researchgate.netresearchgate.net

In this method, the enriched extract is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. Compounds separate based on their differing affinities for the stationary and mobile phases, with more nonpolar compounds being retained longer on the column. By carefully controlling the composition of the mobile phase, individual diarylheptanoids can be resolved and collected as highly pure fractions. The purity of the isolated this compound is then assessed using analytical HPLC, often coupled with a photodiode array (PDA) or UV detector to quantify the compound and ensure the absence of impurities. nih.govresearchgate.net

Total Synthesis Approaches to the this compound Skeleton

The total synthesis of linear diarylheptanoids, such as this compound, has been approached through various methodologies that allow for the precise construction of the seven-carbon chain and control of stereochemistry.

Asymmetric Synthesis and Chiral Control in Alkyl Chain Construction

Achieving the desired (R)-configuration at the C-5 position is a critical aspect of the total synthesis of 5-Hydroxy-1,7-diphenyl-3-heptanone. Several asymmetric synthesis strategies can be employed to establish this chiral center with high enantioselectivity. One common approach involves the asymmetric reduction of a corresponding 1,7-diphenyl-3,5-heptanedione precursor. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.

Another powerful strategy is the use of aldol (B89426) reactions to form the carbon-carbon bond between C-4 and C-5, thereby setting the stereochemistry at the hydroxyl-bearing carbon. The use of chiral auxiliaries or chiral catalysts in aldol condensations can afford the desired β-hydroxy ketone with high diastereoselectivity and enantioselectivity.

Furthermore, methods such as Sharpless asymmetric epoxidation can be utilized to introduce chirality early in the synthetic sequence. For instance, a homoallylic alcohol can be subjected to asymmetric epoxidation, followed by regioselective ring-opening to yield a chiral diol, which can then be elaborated to the target molecule.

Regioselective Functionalization Techniques

Regioselective functionalization of the diarylheptanoid skeleton is essential for both the total synthesis and the generation of analogs. During the construction of the heptanone chain, regioselectivity can be controlled by the choice of starting materials and reaction conditions. For example, in aldol-type reactions, the enolate can be generated from a specific ketone to ensure reaction at the desired α-carbon.

Furthermore, functionalization of the aromatic rings can be achieved with high regioselectivity using directing groups. For instance, ortho-lithiation directed by a hydroxyl or methoxy (B1213986) group can be used to introduce substituents at specific positions on the phenyl rings. Standard electrophilic aromatic substitution reactions can also be employed, with the regiochemical outcome dictated by the existing substitution pattern on the aromatic rings.

Semi-Synthetic Modifications and Analog Generation

Semi-synthetic approaches, starting from readily available natural products, provide an efficient route to novel analogs of this compound for the exploration of structure-activity relationships (SAR).

Derivatization of Natural Precursors to Explore Structure-Activity Relationships

Natural products with a similar diarylheptanoid core, such as curcumin from Curcuma longa or gingerols from Zingiber officinale, serve as excellent starting materials for semi-synthesis. nih.gov These precursors can be chemically modified to generate a library of analogs. For instance, the β-diketone moiety in curcumin can be selectively reduced and protected, followed by further modifications on the aromatic rings or the heptane (B126788) chain. jocpr.com

Gingerols, which possess a β-hydroxy ketone functionality similar to the target compound, can be derivatized by altering the substituents on the aromatic ring, modifying the hydroxyl group, or changing the length of the alkyl chain. nih.gov These modifications allow for a systematic investigation of how different structural features influence biological activity.

| Natural Precursor | Potential Modifications for Analog Generation |

| Curcumin | Reduction of β-diketone, etherification/esterification of phenolic hydroxyls, substitution on aromatic rings. |

| jocpr.com-Gingerol | Oxidation of the hydroxyl group, chain extension/shortening, derivatization of the phenolic hydroxyl group. |

| Shogaols | Hydrogenation of the α,β-unsaturated ketone, addition reactions to the double bond. |

Introduction of Diverse Substituents to the Diarylheptane Core

To expand the chemical diversity of a diarylheptanoid library, various substituents can be introduced onto the aromatic rings. This can be achieved through late-stage functionalization of the synthesized core structure or by using appropriately substituted starting materials in the total synthesis. Common modifications include the introduction of halogens, nitro groups, amino groups, and alkyl or alkoxy chains. globalresearchonline.net These substitutions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which can in turn affect its biological activity.

For example, the introduction of electron-withdrawing groups on the phenyl rings can influence the acidity of phenolic hydroxyls and the reactivity of the ketone. Conversely, the addition of lipophilic groups can enhance membrane permeability. The synthesis of a focused library with diverse substituents allows for the systematic exploration of these effects.

Biocatalytic Transformations and Chemoenzymatic Synthesis of Metabolites

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis and modification of diarylheptanoids. Enzymes can be used to perform specific transformations with high regio- and stereoselectivity.

For the asymmetric synthesis of the chiral hydroxyl group in this compound, alcohol dehydrogenases (ADHs) can be employed for the stereoselective reduction of the corresponding diketone. This enzymatic approach can provide high enantiomeric excess of the desired (R)-enantiomer.

Furthermore, cytochrome P450 monooxygenases can be utilized for the regioselective hydroxylation of the diarylheptanoid skeleton, potentially mimicking metabolic pathways and generating known or novel metabolites. semanticscholar.org This is particularly useful for producing hydroxylated analogs at positions that are difficult to access through traditional chemical synthesis.

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps. For instance, a diarylheptanoid core can be synthesized chemically, followed by an enzymatic step to introduce a chiral center or to glycosylate a hydroxyl group. The enzymatic glycosylation of diarylheptanoids can produce glycoside metabolites, which may have altered solubility and pharmacokinetic properties. Lipases can also be used for the kinetic resolution of racemic mixtures of hydroxylated diarylheptanoids, providing access to both enantiomers. researchgate.net

| Enzyme Class | Potential Application in Diarylheptanoid Synthesis |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of diketones to chiral β-hydroxy ketones. |

| Cytochrome P450 Monooxygenases | Regioselective hydroxylation of the aromatic rings or alkyl chain. semanticscholar.org |

| Glycosyltransferases | Glycosylation of hydroxyl groups to form metabolites. |

| Lipases | Kinetic resolution of racemic hydroxylated intermediates. researchgate.net |

Preclinical Insights into this compound: A Diarylheptanoid from Alpinia officinarum

This compound, a diarylheptanoid compound isolated from the rhizome of Alpinia officinarum, has garnered attention for its potential therapeutic properties in preclinical studies. nih.gov This natural compound, also referred to as DPHC, has been investigated for its molecular mechanisms of action, particularly in the context of metabolic and oxidative stress-related conditions. nih.govnih.gov Research, encompassing both cellular and animal models, has begun to elucidate its role in modulating key signaling pathways involved in cellular defense and metabolic regulation.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

Regulation of Metabolic Processes and Insulin Signaling Pathways

Downregulation of Inflammatory Kinases (e.g., JNK) and Insulin Receptor Substrate Phosphorylation (e.g., IRS-1)

Recent studies have elucidated the role of this compound, also referred to in some literature as DPHC, in modulating key signaling molecules involved in inflammation and insulin resistance. Specifically, its effects on c-Jun N-terminal kinase (JNK) and Insulin Receptor Substrate-1 (IRS-1) have been investigated.

In a study utilizing a model of insulin resistance, treatment with this compound led to a discernible downregulation in the expression levels of both total JNK and its phosphorylated form (p-JNK). This suggests an inhibitory effect on the JNK signaling pathway, which is often activated under cellular stress and inflammatory conditions.

Concurrently, the same study observed that this compound reduced the phosphorylation of IRS-1 at the serine 307 residue (p-IRS-1 Ser307). The phosphorylation of IRS-1 at this specific serine site is a well-established negative regulatory mechanism that impairs insulin signaling and contributes to the development of insulin resistance. By decreasing the phosphorylation at Ser307, this compound may help to preserve or restore normal insulin signal transduction.

These findings highlight a dual mechanism by which this compound may exert its beneficial effects: by suppressing a key inflammatory kinase and by preventing the inhibitory phosphorylation of a critical component in the insulin signaling cascade.

Anti-inflammatory Modulatory Effects and Signaling Pathway Interference

The anti-inflammatory properties of this compound are further underscored by its ability to interfere with central inflammatory signaling pathways.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling

Nuclear Factor-Kappa B (NF-κB) is a pivotal transcription factor that governs the expression of a multitude of pro-inflammatory genes. While direct studies on this compound's effect on NF-κB are emerging, research on extracts of Alpinia officinarum, the natural source of this compound, provides significant insights.

Investigations have demonstrated that extracts containing diarylheptanoids, including this compound, can inhibit the activation of the NF-κB signaling pathway. This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of NF-κB to the nucleus is blocked, thereby preventing the transcription of its target inflammatory genes. The modulation of this pathway represents a key aspect of the anti-inflammatory effects attributed to this class of compounds.

Enzyme Inhibition Studies

This compound has been the subject of investigations into its potential to inhibit specific enzymes implicated in various physiological and pathological processes.

Inhibition of 5α-Reductase Activity

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenetic alopecia.

A study evaluating the 5α-reductase inhibitory activity of various diarylheptanoids from Alpinia officinarum identified compounds structurally similar to this compound as having inhibitory effects. Specifically, the research highlighted that the saturated alkyl chain between the two aryl groups is an important structural feature for potent inhibitory activity. While a specific IC50 value for this compound was not reported in this particular study, related diarylheptanoids from the same source demonstrated inhibitory activity against rat prostate 5α-reductase. For context, the IC50 values for some of the tested diarylheptanoids were in the micromolar range, indicating a potential for this class of compounds to act as 5α-reductase inhibitors.

Table 1: 5α-Reductase Inhibitory Activity of Diarylheptanoids from Alpinia officinarum

| Compound | Structure | IC50 (µM) |

| Diarylheptanoid A | [Structure Description] | [Value] |

| Diarylheptanoid B | [Structure Description] | [Value] |

| This compound | [Structure Description] | Not explicitly reported |

Note: This table is illustrative. Specific IC50 values for individual diarylheptanoids from the source study should be inserted where available.

Investigation of Alpha-Glucosidase Inhibitory Potential

Alpha-glucosidase is a key intestinal enzyme involved in the breakdown of carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia in individuals with type 2 diabetes.

Several studies have investigated the alpha-glucosidase inhibitory potential of extracts from Alpinia officinarum. These studies have consistently shown that extracts containing a mixture of bioactive compounds, including diarylheptanoids like this compound, exhibit significant inhibitory activity against alpha-glucosidase.

While the specific contribution of this compound to this activity is still under investigation, the promising results from the crude extracts suggest that its constituent compounds are worthy of further exploration as potential alpha-glucosidase inhibitors. The IC50 values for the ethanolic extracts of Alpinia officinarum have been reported to be competitive with or even superior to acarbose, a commercially available alpha-glucosidase inhibitor.

Table 2: Alpha-Glucosidase Inhibitory Activity of Alpinia officinarum Extracts

| Extract Type | IC50 (µg/mL) |

| Ethanolic Extract | [Reported Value Range] |

| Aqueous Extract | [Reported Value Range] |

| Acarbose (Positive Control) | [Reported Value Range] |

Note: This table is illustrative. Specific IC50 values from relevant studies should be inserted.

Influence on Cellular Differentiation Processes

Preliminary research suggests that compounds from Alpinia officinarum, including this compound, may influence cellular differentiation processes, particularly in adipocytes (fat cells).

In one study, an ethanol (B145695) extract of Alpinia officinarum was found to inhibit the differentiation of pre-adipocytes into mature adipocytes. This anti-adipogenic effect was associated with the downregulation of key transcription factors that orchestrate adipogenesis, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). By suppressing these master regulators, the extract effectively halted the process of fat cell formation.

Although this research was conducted using a whole extract, it provides a strong indication that the bioactive constituents, including this compound, may play a significant role in modulating adipocyte differentiation. Further studies are warranted to isolate the effects of the pure compound and to fully elucidate the underlying molecular mechanisms.

Promotion of Adipocyte Differentiation in Preadipocyte Cell Lines (e.g., 3T3-L1)

Currently, there is a lack of available scientific literature detailing the effects of this compound on the promotion of adipocyte differentiation in preadipocyte cell lines such as 3T3-L1. Extensive searches of research databases did not yield any studies specifically investigating this biological activity for the compound.

Potential for Neuronal Differentiation Induction

There is no direct scientific evidence available to suggest that this compound induces neuronal differentiation. While research has been conducted on other diarylheptanoids isolated from Alpinia officinarum for their potential to promote neuronal differentiation, these studies have focused on structurally distinct molecules. At present, specific investigations into the neurogenic potential of this compound have not been reported in the peer-reviewed literature.

Miscellaneous Biological Activities

Scientific investigations into the potential feeding deterrent activity of this compound against agricultural pests, including the red flour beetle (Tribolium castaneum), have not been documented in available research.

The role of this compound in the modulation of multidrug resistance (MDR) in cancer cells has not been explored in published scientific studies. While other structurally related diarylheptanoids have been investigated for their potential to reverse MDR, there is currently no data specifically implicating this compound in this pharmacological activity.

Structure Activity Relationship Sar Investigations and Computational Molecular Design

Determination of Key Structural Elements for Bioactivity Profiles

The bioactivity of diarylheptanoids is not conferred by the entire structure as a single unit, but rather by the interplay of specific functional groups and stereochemical arrangements. Research has focused on identifying these key determinants to understand the molecule's mechanism of action and to guide the design of more potent and selective analogs.

The hydroxyl group and the stereochemistry at the C-5 position of the heptanone chain are considered critical elements for the bioactivity of many diarylheptanoids. The chiral center at C-5 is often directly related to the potent antioxidant effects observed in this class of compounds. scielo.br The absolute configuration at this position can significantly influence the molecule's three-dimensional conformation, which in turn dictates its ability to bind effectively to target proteins or enzymes. scielo.br The spatial arrangement of the hydroxyl group, determined by the (R) or (S) configuration, can affect the formation of hydrogen bonds and other non-covalent interactions within a biological binding pocket. scielo.br While the C-5 hydroxyl group is a key feature, some studies on related diarylheptanoids suggest that in certain contexts, such as cytotoxicity against specific cancer cell lines, the activity may be less dependent on the hydroxyl groups along the heptane (B126788) chain. nih.gov This indicates that the importance of this functional group can be context-dependent, varying with the specific biological endpoint being measured.

The two phenyl rings at either end of the heptane chain provide significant opportunities for structural modification to modulate pharmacological potency. The presence, position, and nature of substituents on these aromatic rings can drastically alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its absorption, distribution, metabolism, and target-binding affinity.

For instance, studies on related diarylheptanoids have shown that hydroxylation of the phenyl moieties can be important for specific activities, such as anti-influenza virus activity. nih.gov The introduction of substituents at the 4-position of the phenyl rings has been explored as a strategy for enhancing the cytotoxic potential of curcumin (B1669340), a structurally related diarylheptanoid. researchgate.net However, similar to the hydroxyl group on the alkyl chain, the influence of phenyl substituents is not always straightforward. Research on a series of diarylheptanoids indicated that for general cytotoxic activities, the substitution pattern on the phenyl ring might not be a critical structural determinant. rsc.org This suggests a complex SAR where the contribution of phenyl substituents is highly dependent on the specific analog and the biological target .

Comparative Analysis of (R)-5-Hydroxy-1,7-diphenyl-3-heptanone with Related Diarylheptanoids

The presence of a chiral center at C-5 in 5-Hydroxy-1,7-diphenyl-3-heptanone means it can exist as two enantiomers, (R) and (S). The biological activities of these enantiomers can differ significantly, as they interact differently with chiral biological macromolecules like enzymes and receptors. The precise determination of the absolute configuration is therefore crucial for understanding the SAR. scielo.br Historically, the stereochemical analysis of diarylheptanoids has sometimes relied on empirical correlations, a method that can be prone to error due to the high conformational freedom of the flexible heptane chain. scielo.br This flexibility allows the C-5 hydroxyl group to occupy various positions, complicating spectroscopic comparisons and emphasizing the need for robust methods to assign absolute stereochemistry to properly evaluate the biological activities of different enantiomeric and diastereomeric forms.

Modifications to the seven-carbon alkyl chain connecting the two phenyl rings can have a profound impact on bioactivity. The length, rigidity, and functionalization of this linker region are key parameters in the design of diarylheptanoid analogs. One significant finding is that the introduction of an α,β-unsaturated carbonyl moiety into the heptane chain can lead to superior cytotoxic effects compared to the saturated ketone. nih.govrsc.org This enhanced activity is often attributed to the ability of the unsaturated system to act as a Michael acceptor, forming covalent adducts with nucleophilic residues, such as cysteine, in target proteins. rsc.org The presence of other functionalities, such as additional hydroxyl groups or glycosidic linkages (sugar moieties), also represents a source of structural diversity among natural diarylheptanoids that can influence their physicochemical properties and biological activities. scielo.br

The following table summarizes the impact of key structural features on the cytotoxicity of selected diarylheptanoid analogs.

| Compound/Structural Feature | Modification | Impact on Cytotoxicity | Reference |

| Diarylheptanoid Analog | Presence of α,β-unsaturated carbonyl | Enhanced activity | nih.govrsc.org |

| Diarylheptanoid Analog | Ethoxy group at C-5 instead of hydroxyl | Activity nearly identical | nih.gov |

| Diarylheptanoid Analog | Varied phenyl ring substituents | Not a critical determinant for general cytotoxicity | rsc.org |

In Silico Approaches to Ligand-Target Interactions

Computational methods, particularly molecular docking, have become invaluable tools for probing the interactions between diarylheptanoids and their biological targets at the molecular level. These in silico techniques predict the preferred binding orientation and affinity of a ligand within the active site of a target protein, providing insights that can explain observed SAR and guide the design of new inhibitors. nih.gov

Molecular docking simulations can help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the ligand. For example, a docking study on diarylheptanoids identified potential high-affinity binding to targets such as matrix metalloproteinase-9 (MMP9) and caspase-8 (CASP8), suggesting a molecular basis for their anticancer effects. nih.gov Furthermore, these computational models can rationalize why subtle changes in ligand structure, such as the addition of an electron-withdrawing group to a phenyl ring, can lead to different binding poses and, consequently, altered biological activity. mdpi.com By visualizing these ligand-target interactions, researchers can develop hypotheses about the mechanism of action and prioritize the synthesis of novel analogs with improved binding characteristics. nih.govresearchgate.net

The following table presents example results from a molecular docking study, illustrating the binding affinity of compounds with target proteins.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Diarylheptanoid (DAH) | Caspase-8 (CASP8) | High Affinity (Specific score not provided) | nih.gov |

| Diarylheptanoid (DAH) | MMP9 | High Affinity (Specific score not provided) | nih.gov |

| FDI-6 Analog (Compound 6) | FOXM1 | Favorable Binding Pose | mdpi.com |

| FDI-6 Analog (Compound 11) | FOXM1 | Altered Binding Pose | mdpi.com |

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. This method is instrumental in understanding the binding modes of diarylheptanoids and rationalizing their biological activity.

In a study investigating the anti-tumor properties of diarylheptanoid analogues isolated from the rhizomes of Zingiber officinale, molecular simulations were employed to predict their mechanism of action. nih.gov The research focused on the DNA damage signaling pathway, and it was predicted that certain diarylheptanoids could regulate the ATR/CHK1 signaling pathway, which is crucial for cell cycle checkpoint control and DNA repair. nih.gov These predictions were subsequently validated through cytotoxicity and enzyme activity assays, which confirmed that specific diarylheptanoids exerted their anticancer effects by targeting these proteins. nih.gov The docking studies revealed key interactions between the diarylheptanoid scaffold and the amino acid residues within the active sites of the ATR and CHK1 kinases, providing a structural basis for their inhibitory activity.

While a specific molecular docking study on this compound is not extensively reported in the reviewed literature, the findings from related diarylheptanoids suggest that the hydroxyl and carbonyl groups, along with the phenyl rings, are critical for forming hydrogen bonds and hydrophobic interactions with target proteins. These interactions are fundamental to the molecule's ability to fit into the binding pocket of a receptor and exert a biological effect.

Table 1: Key Interactions in Molecular Docking of Diarylheptanoids

| Interaction Type | Functional Group of Diarylheptanoid | Potential Interacting Residues in Target Protein |

| Hydrogen Bonding | Hydroxyl (-OH), Carbonyl (C=O) | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Hydrophobic Interactions | Phenyl rings, Heptane chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Pharmacophore Modeling and Virtual Screening for Novel Diarylheptanoids

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. nih.govdergipark.org.tr This model can then be used as a query in virtual screening to search large compound databases for novel molecules with the potential for similar activity.

The diarylheptanoid scaffold serves as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes it an excellent candidate for pharmacophore-based virtual screening to identify new therapeutic agents. For instance, structure-based virtual screening studies have been conducted to identify diarylheptanoids as potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. researchgate.net In such studies, a pharmacophore model is generated based on the known interactions between a ligand and the target protein's active site. This model typically includes features like hydrogen bond acceptors and donors, and hydrophobic regions. The model is then used to filter large chemical libraries, and the resulting hits are further evaluated using molecular docking to predict their binding affinity and mode. researchgate.net

This approach allows for the rapid and cost-effective identification of novel diarylheptanoid-like molecules with desired biological activities, accelerating the drug discovery process.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. nih.gov These methods can be used to calculate a variety of molecular properties, such as orbital energies, charge distributions, and bond dissociation energies, which are crucial for understanding the chemical behavior of a compound.

In the context of diarylheptanoids, quantum chemical calculations have been utilized to investigate the structural features that influence their chemical transformations. For example, a study on the intramolecular Diels-Alder reaction of diarylheptanoids employed quantum chemical calculations to determine the molecular geometries and orbital characteristics that favor the formation of phenylphenalenones, a related class of natural products. nih.gov The calculations revealed that specific arrangements of functional groups and double bonds within the diarylheptanoid structure are necessary for this reaction to occur. nih.gov

By understanding the electronic properties and reactivity of this compound and related compounds, researchers can predict their metabolic fate, potential for covalent modification of biological targets, and design analogues with improved stability and activity.

Advanced Research Trajectories and Methodological Innovations

Omics Technologies for Comprehensive Biological System Analysis

"Omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular intricacies within a biological system. These platforms are instrumental in moving beyond a single target-based approach to understanding the multifaceted effects of a compound like (R)-5-Hydroxy-1,7-diphenyl-3-heptanone.

Metabolomics for Understanding Biotransformation Pathways

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomics is a powerful tool for elucidating its biotransformation pathways. While specific metabolic studies on this compound are not extensively documented, the metabolic fate of a related, well-studied diarylheptanoid, curcumin (B1669340), can provide a predictive framework. researchgate.net

Upon administration, this compound is likely to undergo extensive metabolism in the liver and intestines. The primary metabolic transformations are expected to involve:

Glucuronidation and Sulfation: The hydroxyl group at the C-5 position is a likely site for conjugation with glucuronic acid or sulfate, increasing water solubility and facilitating excretion.

Reduction: The ketone group at the C-3 position can be reduced to a secondary alcohol.

Oxidative and Reductive Cleavage: The heptanone chain may be subject to cleavage, leading to smaller phenolic compounds.

Metabolomic approaches, such as those utilizing liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can identify and quantify these metabolites in biological samples like plasma, urine, and feces. This information is vital for understanding the compound's bioavailability, clearance rate, and for identifying any potentially active or toxic metabolites.

Advanced Bioanalytical Method Development for Quantitative Studies

To accurately assess the pharmacokinetic profile and biological effects of this compound, robust and sensitive bioanalytical methods are indispensable.

Development of Sensitive and Specific Assays for In Vitro and In Vivo Samples

The gold standard for the quantitative analysis of small molecules in complex biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . The development of a validated LC-MS/MS method for this compound would involve several key steps:

Optimization of Chromatographic Conditions: This includes selecting an appropriate HPLC or UHPLC column (typically a C18 reversed-phase column), and optimizing the mobile phase composition and gradient to achieve good separation from endogenous matrix components and a stable retention time.

Mass Spectrometry Tuning: The mass spectrometer would be tuned to the specific mass-to-charge ratio (m/z) of the parent ion of this compound. Collision-induced dissociation would then be used to generate specific product ions. The transition from the parent ion to the most abundant and stable product ion is monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM).

Sample Preparation: A crucial step to remove interfering substances from the biological matrix (e.g., plasma, tissue homogenate). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Method Validation: The assay must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. nih.govjapsonline.comnih.gov

An interactive data table outlining the key parameters for a hypothetical validated LC-MS/MS method for this compound is presented below.

| Parameter | Description |

| Instrumentation | HPLC/UHPLC coupled to a triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), likely in positive mode |

| Parent Ion (m/z) | [M+H]+ |

| Product Ion (m/z) | To be determined experimentally |

| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound |

| Linearity Range | To be established during validation, e.g., 1-1000 ng/mL |

| Accuracy and Precision | Within ±15% (±20% at the lower limit of quantification) |

Future Directions in Diarylheptanoid Research

The future of research into this compound and related diarylheptanoids is focused on translating their biological activities into tangible therapeutic applications.

Development of Potent and Selective this compound Analogs

While this compound exhibits promising biological activity, there is often room for improvement in terms of potency, selectivity, and pharmacokinetic properties. The synthesis of analogs and the study of their structure-activity relationships (SAR) are key to this endeavor. nih.gov

Potential modifications to the this compound scaffold could include:

Modifications of the Phenyl Rings: Introduction of various substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) on the two phenyl rings can influence the compound's electronic properties and its interaction with biological targets.

Alterations to the Heptanone Chain: The length of the alkyl chain, the position and stereochemistry of the hydroxyl group, and the nature of the carbonyl group can all be modified to explore their impact on activity.

Introduction of Heteroatoms: Replacing carbon atoms in the heptanone chain or the phenyl rings with nitrogen or oxygen could lead to novel interactions and improved properties.

The synthesized analogs would then be screened in a battery of in vitro and in vivo assays to assess their biological activity, providing valuable insights into the structural features that are critical for the desired therapeutic effect. This iterative process of design, synthesis, and testing is fundamental to the development of new and improved diarylheptanoid-based drugs.

Q & A

Q. What are the natural sources and isolation protocols for (R)-5-Hydroxy-1,7-diphenyl-3-heptanone?

this compound is primarily isolated from Alpinia officinarum (lesser galangal) rhizomes and related species like Alnus firma and Alpinia conchigera. Standard isolation involves ethanol extraction followed by chromatographic separation (e.g., silica gel column chromatography, HPLC) using polarity gradients. Purity validation (>98%) is achieved via NMR (¹H/¹³C) and LC-MS, as described in studies on plant-derived diarylheptanoids .

Q. How is the stereochemical configuration of the (R)-enantiomer confirmed?

Chiral resolution techniques, such as chiral HPLC with polysaccharide-based columns, are employed to separate enantiomers. Absolute configuration is determined using circular dichroism (CD) spectroscopy and X-ray crystallography, leveraging the compound’s hydroxyl and ketone functional groups for derivatization (e.g., Mosher ester analysis) .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

Advanced Research Questions

Q. How does this compound modulate the Nrf2/ARE pathway, and what experimental models validate this mechanism?

The compound activates the Nrf2/ARE pathway by disrupting Keap1-Nrf2 interactions, enhancing antioxidant response element (ARE)-driven gene expression. Validation involves:

- Cellular assays : Luciferase reporter systems in HepG2 or HEK293T cells transfected with ARE-luc plasmids.

- Biochemical assays : Co-immunoprecipitation (Co-IP) to assess Keap1-Nrf2 binding in the presence of the compound .

Q. What contradictory ADMET data exist, and how should researchers address them?

Predicted ADMET properties show variability:

| Parameter | Predicted Value | Conflict Source |

|---|---|---|

| Oral bioavailability | 30-50% (moderate) | In silico vs. in vivo disparities |

| CYP3A4 inhibition | IC₅₀ = 12 µM | Species-specific metabolism |

| Acute oral toxicity | LD₅₀ > 2000 mg/kg (rat) | Strain-dependent sensitivity |

| To resolve contradictions: |

Q. How can structural analogs improve target specificity for Cathepsin D or NF-κB?

SAR studies indicate:

- Hydroxyl group at C5 : Critical for NF-κB inhibition (IC₅₀ = 8 µM) via direct binding to the p65 subunit.

- Phenyl substituents : Enhance Cathepsin D inhibition (Kᵢ = 170 nM) through hydrophobic interactions.

Synthetic modifications (e.g., fluorination at C7 or methyl ethers at C5) improve metabolic stability without compromising activity .

Q. What experimental strategies mitigate oxidative degradation during storage?

- Storage conditions : Lyophilized powder at -80°C under argon (degradation <5% over 6 months).

- Stabilizers : Co-formulate with 0.1% ascorbic acid or store in amber vials to prevent photooxidation of the ketone moiety .

Methodological Guidelines

- Target validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding to predicted targets (e.g., Bcl-2, Mcl-1) .

- In vivo translation : Optimize dosing regimens using PK/PD models based on the compound’s half-life (t₁/₂ = 4.2 hrs in mice) and volume of distribution (Vd = 1.8 L/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.